2-(4-硝基苯基)-1-(2-(哌嗪-1-基)乙基)-5,6,7,8-四氢喹唑啉-4(1H)-硫酮
货号:
B2607160
CAS 编号:
616214-22-3
分子量:
399.51
InChI 键:
PZFLEKHCBSECAG-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. It also contains a piperazine ring and a nitrophenyl group. Quinazoline derivatives have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline, piperazine, and nitrophenyl groups. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The piperazine ring could influence the compound’s solubility in water .科学研究应用
合成和生物活性
- 该化合物及其衍生物已被探索其合成和生物活性。Wujec 等人的研究。(2023)描述了一种相关化合物的合成,通过三步方案生成它并通过各种光谱技术表征其结构 M. Wujec, R. Typek, Molbank, 2023。
- Pitucha 等人。(2005)合成了涉及哌嗪反应的衍生物并评估了它们的抗菌活性 M. Pitucha, M. Wujec, M. Dobosz, U. Kosikowska, A. Malm, Acta poloniae pharmaceutica, 2005。
抗病毒和抗菌特性
- Selvakumar 等人。(2018)专注于合成具有抗病毒特性的衍生物,特别是针对禽类副粘病毒,与市售抗病毒药物相比显示出有希望的结果 B. Selvakumar, Naveen Gujjar, M. Subbiah, K. Elango, Medicinal Chemistry Research, 2018。
- Al-Abdullah 等人。(2014)合成了 N-曼尼希碱并测试了它们对一组细菌和真菌白色念珠菌的活性,发现了几种具有有效抗菌活性的化合物 E. S. Al-Abdullah, Hanadi H. Asiri, S. Lahsasni, E. E. Habib, T. Ibrahim, A. El-Emam, Drug Design, Development and Therapy, 2014。
结构和光谱表征
- El-Emam 等人。(2012)对相关化合物进行了量子化学计算和详细的光谱研究,证明了其作为化疗剂的潜力 A. El-Emam, Abdul-Malek S. Al-Tamimi, K. Al-rashood, H. N. Misra, V. Narayan, O. Prasad, L. Sinha, Journal of Molecular Structure, 2012。
抗寄生虫和抗结核潜力
- Saadeh 等人。(2009)合成了源自抗寄生虫前体的化合物,并发现了有效的抗阿米巴和抗贾第鞭毛虫活性,在初步筛选中的效果超过了标准药物 Haythem A. Saadeh, I. Mosleh, M. S. Mubarak, Molecules, 2009。
- Tangallapally 等人。(2006)旨在提高抗结核剂的生物利用度,合成了先导化合物的新的类似物,并实现了增强的吸收和血清半衰期 Rajendra Tangallapally, Robin E. B. Lee, A. Lenaerts, Richard E. Lee, Bioorganic & medicinal chemistry letters, 2006。
作用机制
未来方向
属性
IUPAC Name |
2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFLEKHCBSECAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridi...
Cat. No.: B2607081
CAS No.: 1092346-20-7
2-Benzyl-3-(tert-butylsulfonyl)propanoic acid
Cat. No.: B2607082
CAS No.: 114469-25-9
Endo-3-azabicyclo[3.2.1]octan-8-ol
Cat. No.: B2607083
CAS No.: 934001-71-5
(5-Bromopyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-y...
Cat. No.: B2607085
CAS No.: 2034524-27-9